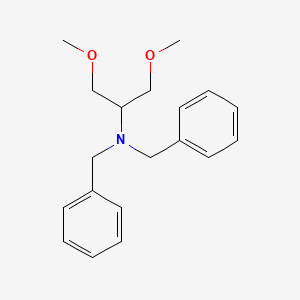

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

Description

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine (CAS: 1156542-80-1) is a tertiary amine with a propane backbone substituted with two methoxy groups at positions 1 and 3, and two benzyl groups attached to the central nitrogen atom. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.4073 g/mol and a purity of 97% . The compound is characterized by its dual benzyl and methoxy substituents, which confer distinct electronic and steric properties, making it relevant in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

N,N-dibenzyl-1,3-dimethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-21-15-19(16-22-2)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGXRIJVKWNGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-1,3-dimethoxypropan-2-amine typically involves the reaction of benzylamine with 1,3-dimethoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-1,3-dimethoxypropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: N,N-Dibenzyl-1,3-dimethoxypropan-2-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. It is valued for its reactivity and versatility in various chemical processes .

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1,3-dimethoxypropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Biological Activity

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine (DBDMPA) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBDMPA is characterized by a central propan-2-amine structure flanked by two methoxy groups and two benzyl substituents. Its molecular formula is CHNO. The presence of methoxy groups enhances its solubility and reactivity, which may influence its interactions with biological targets.

Research indicates that DBDMPA interacts with various molecular targets, including enzymes and receptors. Its biological activity can be attributed to:

- Enzyme Inhibition : DBDMPA has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition can lead to decreased nucleotide synthesis, which is crucial for cell proliferation. DHODH inhibitors are being explored for their potential in treating autoimmune diseases and certain cancers.

- Neuropharmacological Effects : Compounds with similar structures often affect neurotransmitter systems. DBDMPA may act as a ligand that modulates neurotransmitter pathways, suggesting potential applications in neuropharmacology .

Anticancer Activity

In vitro studies have demonstrated that DBDMPA exhibits cytotoxic effects against various cancer cell lines. For instance, it has been documented to reduce the viability of leukemia cells by promoting differentiation markers indicative of reduced malignancy. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Leukemia (K562) | 15 | Induction of differentiation |

| Breast Cancer (MCF-7) | 20 | Apoptosis via mitochondrial pathway |

| Liver Cancer (HepG2) | 25 | Inhibition of DHODH |

Enzymatic Activity

DBDMPA's inhibition of DHODH suggests it could play a role in cancer treatment by disrupting the metabolic pathways essential for tumor growth. The relevance of this inhibition in clinical settings is supported by studies indicating that DHODH inhibitors can slow down tumor progression in various cancers .

Case Studies

- Leukemia Treatment : A study conducted on leukemia cell lines revealed that treatment with DBDMPA led to a significant decrease in cell viability and an increase in apoptosis markers. The study concluded that DBDMPA could be a promising candidate for further development as an anticancer agent.

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of DBDMPA on neuronal cells subjected to oxidative stress. Results indicated that DBDMPA could mitigate cell death and enhance cell survival, suggesting potential applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.